2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)-
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Overview
Description
2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C₁₃H₂₀O and a molecular weight of 192.2973 g/mol . This compound is characterized by the presence of two tert-butyl groups attached to a cyclopentadienone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- typically involves the reaction of cyclopentadienone with tert-butyl substituents under specific conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets through its carbonyl group and tert-butyl substituents. The compound can participate in various chemical reactions, including nucleophilic addition and substitution, which are facilitated by the electron-withdrawing nature of the carbonyl group. These interactions can affect molecular pathways and biological processes .
Comparison with Similar Compounds
Similar compounds to 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- include:
- 2,5-Di-tert-butyl-2,4-cyclopentadiene-1-one
- 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)-
These compounds share structural similarities but differ in their reactivity and applications. The presence of tert-butyl groups in 2,4-Cyclopentadien-1-one, 2,5-bis(1,1-dimethylethyl)- imparts unique steric and electronic properties, making it distinct from other cyclopentadienone derivatives .
Properties
CAS No. |
36319-88-7 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,5-ditert-butylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C13H20O/c1-12(2,3)9-7-8-10(11(9)14)13(4,5)6/h7-8H,1-6H3 |
InChI Key |
RDCOSGKCAMUIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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